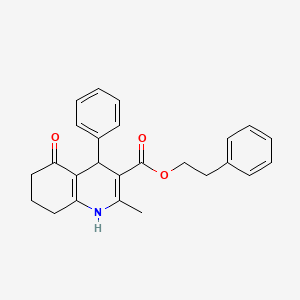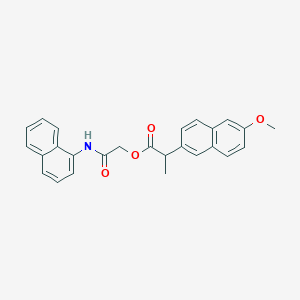
methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a benzoate ester linked to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.
-
Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
-
Coupling Reaction: : The final step involves coupling the pyrazole ring with the esterified benzoic acid. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming carboxylic acid derivatives.
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
This compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and metabolic diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-pyrazol-1-yl)benzoate
- Methyl 4-(1H-imidazol-1-yl)benzoate
- Methyl 4-(1H-triazol-1-yl)benzoate
Uniqueness
Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 |
InChI Key |
AYVISORZITVNCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902465.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902468.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902475.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)

![18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
![N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902511.png)
![methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10902516.png)
![N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10902524.png)

![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![N-(3-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902544.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide](/img/structure/B10902546.png)
